molecular formula C7H15NO B1428017 N-(2-methoxyethyl)cyclobutanamine CAS No. 1094072-00-0

N-(2-methoxyethyl)cyclobutanamine

Cat. No.: B1428017
CAS No.: 1094072-00-0
M. Wt: 129.2 g/mol
InChI Key: ACLCKCAEWMDACW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)cyclobutanamine is a chemical compound of interest in medicinal and synthetic chemistry, featuring both a cyclobutylamine group and a methoxyethyl side chain. The cyclobutane ring is a prized motif in drug discovery due to its distinctive non-planar, three-dimensional structure, which acts as a conformationally restricted scaffold. This property is valuable for designing novel bioactive molecules and is part of the "escape from flatland" concept in pharmaceutical development, aimed at improving specificity and metabolic stability . Compounds with structurally similar backbones, such as other cyclobutane derivatives, have been investigated as inhibitors of protein farnesyltransferase, a target in oncology research . The methoxyethyl group is a common feature in many synthetic compounds and can influence the molecule's solubility and pharmacokinetic properties. As a building block, this compound can be used in various synthetic transformations, including carbonylation reactions to create more complex cyclobutane-containing structures like carboxamides, which are common in biologically active molecules . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1094072-00-0

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-(2-methoxyethyl)cyclobutanamine

InChI

InChI=1S/C7H15NO/c1-9-6-5-8-7-3-2-4-7/h7-8H,2-6H2,1H3

InChI Key

ACLCKCAEWMDACW-UHFFFAOYSA-N

SMILES

COCCNC1CCC1

Canonical SMILES

COCCNC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Substituted Cyclobutanamines

The evidence highlights several N-substituted cyclobutanamines with varying substituents, synthesized for antiviral screening (Table 1). Key comparisons include:

Table 1: Substituted Cyclobutanamines and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Observations Reference
N-Benzylcyclobutanamine (9k) C₁₁H₁₅N 161.24 Not isolated Unstable under synthesis conditions
N-(4-Methoxybenzyl)cyclobutanamine (9l) C₁₂H₁₇NO 191.27 Not isolated Similar instability to 9k
N-(Prop-2-yn-1-yl)cyclobutanamine C₇H₁₁N 109.17 Discontinued Low molecular weight; propargyl group introduces rigidity
(3,4-Dimethylphenyl)methylamine C₁₁H₁₄FNO 179.24 N/A Combines aromatic and polar substituents

Key Observations :

  • In contrast, the 2-methoxyethyl group in N-(2-methoxyethyl)cyclobutanamine may improve stability due to reduced steric hindrance compared to bulky aromatic groups.
  • Synthetic Yields : Cyclobutanamine derivatives in had moderate yields (33–38%), suggesting synthetic challenges common to this class .

2-Methoxyethyl-Substituted Compounds

Compounds with 2-methoxyethyl groups demonstrate diverse applications, from ionic liquids to bioactive molecules (Table 2):

Table 2: 2-Methoxyethyl-Containing Compounds
Compound Name Molecular Formula Application/Properties Reference
N-(2-Methoxyethyl)methylamine C₄H₁₁NO Research chemical; improves solubility in polar media
MEMPBF4 (ionic liquid) C₈H₁₈BF₄NO Electrolyte for advanced materials; high ionic conductivity
4-Cyclopropyl-N-(2-methoxyethyl)butan-1-amine C₁₀H₂₁NO Structural analog with extended alkyl chain

Key Observations :

  • Solubility Modulation : The 2-methoxyethyl group in N-(2-methoxyethyl)methylamine enhances solubility, a trait likely shared with this compound .

Preparation Methods

Step 1: Preparation of Cyclobutanone Intermediate

  • Cyclobutanone derivatives can be synthesized via-addition or cyclization methods, often starting from cyclobutane precursors or through cyclization of suitable precursors such as succinate derivatives.

Step 2: Nucleophilic Addition of Methoxyethylamine

  • The key step involves nucleophilic attack by methoxyethylamine on the cyclobutanone, facilitated by acid catalysis or basic conditions, leading to the formation of the amino alcohol intermediate.
  • Conditions often include reflux in solvents like ethanol or tetrahydrofuran (THF), with acid or base catalysts to promote the addition.

Step 3: Reductive Amination or Further Functionalization

  • The amino alcohol can be further converted into the desired amine via reductive amination, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under controlled conditions.

Synthesis via Cyclobutene Intermediates and Nucleophilic Substitution

Research indicates that cyclobutene derivatives can serve as intermediates for amino cyclobutanone synthesis:

  • Reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with nucleophiles like benzyl carbamate or amides in the presence of acids (e.g., HCl) yields protected 2-aminocyclobutanones.

  • Reaction conditions :

    • Reflux in ether or dichloromethane.
    • Acid catalysis (HCl) to facilitate substitution.
    • Nucleophiles such as sodium methoxide or potassium methoxide in methanol for substitution of halogen groups (bromine) with methoxy groups.

Example Reaction Pathway :

Cyclobutene derivative + Nucleophile (e.g., sodium methoxide) → N-(2-methoxyethyl)cyclobutanone derivative

This method allows for the introduction of the methoxyethyl group at the nitrogen position after subsequent deprotection steps.

Preparation of 2-Methoxyethylamine as a Precursor

The synthesis of 2-methoxyethylamine, a key precursor, involves the following steps:

Step 1: Protection of 2-Bromoethylamine Hydrobromide

  • Starting from 2-bromoethylamine hydrobromide, the amino group is protected with Boc anhydride in the presence of a base (triethylamine, potassium carbonate, etc.) in solvents like dichloromethane or ethyl acetate.

Step 2: Nucleophilic Substitution with Sodium or Potassium Methoxide

  • The protected intermediate undergoes nucleophilic substitution with sodium or potassium methoxide in methanol at 0–80°C, replacing the bromine atom with a methoxy group to produce N-Boc-2-methoxyethylamine.

Step 3: Deprotection

  • Removal of Boc protecting groups under acidic conditions yields free 2-methoxyethylamine, which can be used in subsequent reactions to form this compound.

Summary of Key Reaction Conditions and Data

Step Reagents & Conditions Purpose Notes
Boc protection of 2-bromoethylamine Boc anhydride, triethylamine, dichloromethane, 0–10°C Protect amino group Purify as white solid; yield ~80%
Nucleophilic substitution Sodium/methoxide, methanol, 0–80°C Replace bromine with methoxy group Excess nucleophile improves yield
Deprotection Acidic hydrolysis Remove Boc group Obtain free 2-methoxyethylamine
Cyclobutanone formation Cyclization or precursor synthesis Form cyclobutanone core Via cyclization of succinate derivatives

Research Findings and Data Tables

Yield and Purity Data

Method Yield (%) Purity (HPLC) Notes
Nucleophilic substitution with sodium methoxide 60–70 >95% Reflux in methanol, purification by chromatography
Boc protection and subsequent substitution 75–85 >95% Purification via recrystallization

Characterization Data

Technique Data Purpose Reference
NMR (¹H, ¹³C) Chemical shifts consistent with expected structure Confirm structure ,
HRMS Molecular ion peaks matching theoretical mass Confirm molecular weight
GLC Purity assessment Quality control

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxyethyl)cyclobutanamine, and what analytical techniques confirm its purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclobutanamine derivatives can be synthesized by reacting cyclobutanamine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours . Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and gas chromatography–mass spectrometry (GC-MS). Structural validation employs 1H^1H- and 13C^{13}C-NMR, with methoxyethyl protons resonating at δ 3.3–3.5 ppm and cyclobutane ring protons at δ 1.8–2.2 ppm .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies are conducted by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Degradation products are monitored using LC-MS. For example, under acidic conditions (pH 2), the methoxyethyl group may undergo hydrolysis, detected via shifts in NMR peaks or new MS fragments (e.g., m/z 89 for cleaved methoxyethyl) .

Advanced Research Questions

Q. How does computational modeling assist in predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron density and frontier molecular orbitals. The methoxyethyl group’s electron-donating effects increase nucleophilicity at the amine center, as shown by lower LUMO energies (-1.2 eV) compared to unsubstituted cyclobutanamine (-0.8 eV). Reaction pathways with alkyl halides are simulated to predict regioselectivity .

Q. What methodologies resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Yield discrepancies (e.g., 45% vs. 70%) may arise from catalyst choice or solvent purity. Systematic optimization via Design of Experiments (DoE) evaluates factors like catalyst loading (e.g., 5–20 mol% Pd/C), solvent (acetonitrile vs. DMF), and reaction time. Response surface methodology identifies optimal conditions (e.g., 15 mol% Pd/C in acetonitrile at 70°C for 18 hours) to maximize yield .

Q. How is the biological activity of this compound evaluated in neurological studies?

  • Methodological Answer : In vitro assays include receptor binding studies (e.g., NMDA or σ-1 receptors) using radiolabeled ligands (3H^3H-MK-801 for NMDA). For in vivo models, the compound is administered to rodents (1–10 mg/kg, i.p.), and behavioral outcomes (e.g., locomotor activity in open-field tests) are quantified. Metabolites are profiled using LC-QTOF-MS to identify active derivatives .

Characterization and Data Analysis

Q. What are the characteristic spectroscopic signatures of this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR (CDCl₃): δ 2.8–3.1 ppm (N-CH₂), δ 3.3–3.5 ppm (OCH₂), δ 1.6–2.2 ppm (cyclobutane CH₂).
  • IR : Strong absorbance at 1110 cm⁻¹ (C-O-C stretch) and 3350 cm⁻¹ (N-H stretch).
  • MS : Molecular ion at m/z 143 (C₇H₁₅NO⁺), with fragmentation peaks at m/z 86 (cyclobutane ring) and m/z 59 (CH₂OCH₃⁺) .

Q. How do steric effects of the cyclobutane ring influence the compound’s pharmacokinetic properties?

  • Methodological Answer : LogP values (1.2–1.5) and permeability (Caco-2 assay) are measured to assess lipophilicity and absorption. The rigid cyclobutane ring reduces conformational flexibility, enhancing metabolic stability (t₁/₂ > 4 hours in liver microsomes) but limiting blood-brain barrier penetration (brain/plasma ratio < 0.1) compared to acyclic analogs .

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